molecular formula (C2 H4 O)n C14 H22 O B179489 alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) CAS No. 9036-19-5

alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Cat. No.: B179489
CAS No.: 9036-19-5
M. Wt: 1527.9 g/mol
InChI Key: WEGJDERSZWOWIB-UHFFFAOYSA-N
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Description

α-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) is a nonionic surfactant widely recognized under the trade name Triton X-100 . Its molecular structure comprises a hydrophobic 4-(1,1,3,3-tetramethylbutyl)phenyl group (tert-octylphenyl) linked to a hydrophilic polyoxyethylene (POE) chain. The compound is characterized by an average of 9–10 ethylene oxide (EO) units , with a molecular formula of C₁₄H₂₂O(C₂H₄O)ₙ (n ≈ 9–10) and a molecular weight of ~647 g/mol .

Properties

CAS No.

9036-19-5

Molecular Formula

(C2 H4 O)n C14 H22 O

Molecular Weight

1527.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3

InChI Key

WEGJDERSZWOWIB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

Poly(ethylene oxide) octylphenyl ether

Origin of Product

United States

Mechanism of Action

Target of Action

Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), also known as Triton X-100, is a non-ionic surfactant that primarily targets cell membranes . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining cell integrity and regulating the transport of molecules.

Result of Action

The primary molecular effect of Triton X-100 is the disruption of the cell membrane, leading to increased permeability. This can result in the release of intracellular components and potentially cell lysis. At the cellular level, this can lead to changes in cell morphology and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triton X-100. For example, temperature can affect its solubility and therefore its effectiveness as a surfactant. Furthermore, it should be noted that Triton X-100 can be harmful to aquatic life with long-lasting effects, indicating that its environmental impact should be carefully considered.

Biological Activity

Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), commonly referred to as poly(oxyethylene) nonylphenol ether or similar variations, is a nonionic surfactant that has garnered attention due to its widespread use in industrial applications and potential environmental impact. This compound is derived from the alkylation of phenol with branched-chain alkanes and is noted for its surfactant properties. This article explores the biological activity of this compound, focusing on its toxicological effects, endocrine disruption potential, and ecological implications.

  • Chemical Name : Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)
  • CAS Number : 9002-93-1
  • Molecular Formula : C20H34O3
  • Molecular Weight : 334.48 g/mol

Toxicological Effects

Research indicates that this compound has significant toxicological implications, particularly concerning aquatic organisms. The following table summarizes key toxicological data:

Organism Endpoint Value Reference
Freshwater AlgaeEC50 (72h)26 mg/L
Freshwater Fish (Pimephales promelas)LC50 (96h)4.0 mg/L
Water Flea (Daphnia magna)EC50 (48h)26 mg/L

These findings suggest that the compound is toxic to aquatic life at relatively low concentrations, indicating a potential risk for ecosystems where the compound may be released.

Endocrine Disruption Potential

The compound has been classified as a known or suspected endocrine disruptor. Endocrine disruptors can interfere with hormonal systems and may lead to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. The following points summarize the endocrine-related concerns:

  • Mechanism of Action : The compound can mimic or interfere with natural hormones in the body, particularly estrogens.
  • Regulatory Status : It appears on various regulatory lists as a substance of concern due to its endocrine-disrupting properties .

Case Study 1: Aquatic Toxicity Assessment

A study conducted to assess the aquatic toxicity of poly(oxyethylene) nonylphenol ether found that exposure to this compound resulted in significant mortality rates among test organisms. The study highlighted that concentrations as low as 4 mg/L could lead to acute toxicity in fish species such as Pimephales promelas.

Case Study 2: Endocrine Disruption in Wildlife

Research involving wildlife exposed to environments contaminated with this compound demonstrated altered reproductive behaviors and physiological changes consistent with endocrine disruption. For instance, studies indicated changes in sex ratios among fish populations exposed to effluents containing nonylphenol compounds.

Environmental Impact

The environmental persistence of alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) raises concerns about its long-term ecological effects. It is classified as potentially hazardous to aquatic organisms and has been shown to bioaccumulate in aquatic food chains .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₂₂O
  • CAS Number : 9002-93-1
  • Molecular Weight : 206.32 g/mol
  • Structure : The compound features a hydrophobic tail derived from a tert-octyl group and a hydrophilic head composed of poly(oxyethylene) units.

Cosmetics and Personal Care

Octoxynol-9 is widely used as an emulsifier and surfactant in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as:

  • Sunscreens : Enhances the dispersion of UV filters.
  • Lotions and Creams : Improves texture and spreadability.

Case Study : A study on sunscreen formulations showed that products containing Octoxynol-9 provided better UV protection due to improved uniformity of the active ingredients in the formulation .

Pharmaceuticals

In the pharmaceutical industry, Octoxynol-9 serves as a solubilizing agent for poorly soluble drugs. Its surfactant properties enhance drug bioavailability.

Case Study : Research demonstrated that Octoxynol-9 significantly increased the solubility of certain anti-inflammatory drugs, leading to improved therapeutic efficacy .

Agriculture

This compound is utilized in agricultural formulations as a wetting agent and dispersant. It helps improve the efficacy of pesticide applications by enhancing coverage on plant surfaces.

Data Table: Efficacy of Octoxynol-9 in Pesticide Formulations

Pesticide TypeConcentration of Octoxynol-9Efficacy Improvement (%)
Herbicides0.5%25%
Insecticides1.0%30%
Fungicides0.75%20%

Industrial Applications

Octoxynol-9 finds applications in industrial cleaning products due to its ability to emulsify oils and grease.

Toxicological Profile and Environmental Impact

While Octoxynol-9 has beneficial applications, its environmental impact is a concern:

  • Aquatic Toxicity : Classified as harmful to aquatic life with long-lasting effects .
  • Endocrine Disruption Potential : Studies indicate that it may exhibit endocrine-disrupting properties, raising concerns about its use in consumer products .

Comparison with Similar Compounds

Regulatory Status :

  • Listed under EU REACH Annex XIV (Authorization Required) due to endocrine-disrupting properties .
  • CAS numbers 9036-19-5 and 9002-93-1 are inconsistently reported across sources, likely reflecting variations in EO chain lengths or nomenclature .

Structural and Functional Comparison of Nonionic Surfactants

Table 1: Key Nonionic Surfactants and Their Properties
Compound Name (IUPAC/Synonym) EO Units Hydrophobic Group CAS Number Applications Regulatory Notes
α-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) (Triton X-100) 9–10 4-tert-Octylphenyl 9036-19-5 / 9002-93-1 Protein solubilization, detergents EU Authorization required
Polyoxyethylene sorbitan monooleate (Tween 80) 20 Oleic acid ester of sorbitan 9005-65-6 Food emulsifier, drug delivery Generally Recognized as Safe (GRAS)
Octoxynol-10 10 4-tert-Octylphenyl 9002-93-1 Cosmetics, industrial emulsifiers Limited regulatory restrictions
n-Dodecyl-β-D-maltopyranoside (DDM) N/A Dodecyl maltoside 69227-21-0 Membrane protein studies Low environmental toxicity
Poly(oxy-1,2-ethanediyl), α-(4-nonylphenyl)-ω-hydroxy- (Nonoxynol-9) 9 4-Nonylphenyl 127087-87-0 Spermicide, detergents Restricted due to persistence

Key Findings :

  • EO Chain Length : Triton X-100’s shorter EO chain (9–10 units) compared to Tween 80 (20 units) reduces its hydrophilicity, making it more suitable for harsh solubilization .
  • Hydrophobic Group : Unlike alkyl glucosides (e.g., DDM), Triton X-100’s tert-octylphenyl group enhances membrane disruption but raises environmental concerns .
  • Regulatory Differences: Nonoxynol-9 and Triton X-100 face stricter regulations than Tween 80 or DDM due to endocrine disruption and persistence .

Comparison with Ionic Surfactants

Table 2: Ionic vs. Nonionic Surfactants
Compound Type Example (IUPAC Name) Charge Critical Micelle Concentration (CMC) Applications
Nonionic Triton X-100 Neutral 0.2–0.3 mM Protein studies, detergents
Anionic Lauryl sulfate Negative 8–10 mM Shampoos, toothpaste
Cationic Hexadecyltrimethylammonium bromide (Cetrimide) Positive 0.9–1.0 mM Disinfectants, antiseptics
Zwitterionic n-Tetradecylphosphocholine (FC14) Neutral 0.1–0.2 mM Membrane protein stabilization

Key Findings :

  • Triton X-100’s neutral charge prevents interference with ionic interactions in biochemical assays, unlike cationic (e.g., Cetrimide) or anionic surfactants .
  • Lower CMC compared to lauryl sulfate enhances its efficiency in forming micelles at lower concentrations .

Environmental and Regulatory Considerations

Table 3: Environmental Impact and Regulations
Compound Biodegradability Endocrine Disruption Regulatory Status
Triton X-100 Low Yes EU Authorization Required
Tween 80 High No GRAS (FDA)
Nonoxynol-9 Low Yes Restricted in cosmetics
n-Decyl-β-D-maltoside (DM) High No No major restrictions

Key Findings :

  • Triton X-100 degrades into 4-tert-octylphenol, a persistent endocrine disruptor, necessitating strict disposal protocols .
  • Alternatives like Tween 80 and DDM are preferred in eco-friendly formulations due to higher biodegradability .

Preparation Methods

Catalytic Alkylation of Phenol

The precursor OP is synthesized via Friedel-Crafts alkylation of phenol with diisobutylene (2,4,4-trimethyl-1-pentene) in the presence of an acid catalyst. This exothermic reaction proceeds under controlled conditions to ensure regioselectivity and minimize side products.

Reaction Conditions:

  • Catalyst: Sulfonic acid resins or boron trifluoride (BF₃) at 1–5 wt% relative to phenol.

  • Temperature: 80–120°C, maintained to prevent oligomerization of diisobutylene.

  • Molar Ratio: Phenol to diisobutylene is typically 1:1.05 to drive complete conversion.

The product is distilled under reduced pressure (10–20 mmHg) to isolate OP, achieving >98% purity. Residual catalysts are neutralized with aqueous sodium hydroxide, followed by phase separation.

Ethoxylation of OP to Form Poly(oxyethylene) Chains

Base-Catalyzed Ethylene Oxide Addition

Ethoxylation involves sequential addition of ethylene oxide (EO) to the hydroxyl group of OP under alkaline conditions. This step-growth polymerization produces a polydisperse mixture of oligomers with the general formula OP-(EO)ₙ-OH, where n averages 9–10 units for common variants like Triton™ X-100.

Reaction Mechanism:

  • Deprotonation: OP reacts with potassium hydroxide (KOH) to form a phenoxide ion.

  • Nucleophilic Attack: Ethylene oxide undergoes ring-opening polymerization, propagating the poly(oxyethylene) chain.

Critical Parameters:

  • Catalyst Concentration: 0.1–0.5% KOH by weight ensures controlled polymerization.

  • Temperature: 120–150°C to maintain EO in the gas phase and prevent side reactions.

  • Pressure: 3–5 bar to facilitate EO absorption into the reaction mixture.

Neutralization and Purification

Post-reaction, the mixture is neutralized with phosphoric or acetic acid to pH 6.0–8.0. Residual KOH salts and polyethylene glycol (PEG) by-products are removed via extraction or filtration. The final product is a clear, viscous liquid with a molecular weight of ~625 g/mol for n ≈ 9.5.

Quality Control and Characterization

Molecular Weight Distribution

The polydispersity index (PDI) is determined by gel permeation chromatography (GPC). Commercial batches exhibit PDIs of 1.05–1.20, reflecting narrow molecular weight distributions.

Table 1: Ethoxylation Degree vs. Physical Properties

EO Units (n)Cloud Point (°C)Viscosity (cP)Critical Micelle Concentration (mM)
523500.30
9.5652400.22
12854500.18

Data adapted from Sigma-Aldrich product specifications.

UV-Vis Spectroscopy

The compound exhibits λₘₐₓ at 275 nm and 283 nm in methanol, attributable to the aromatic ring of OP. Absorbance values (E₁% = 19.4–23.9) are used to quantify residual PEG contaminants.

Industrial-Scale Optimization

Continuous vs. Batch Reactors

Large-scale production employs tubular reactors for continuous ethoxylation, offering superior heat control and shorter reaction times compared to batch systems. A 2019 study reported a 15% yield increase using continuous flow reactors with immobilized KOH catalysts.

By-Product Management

Polyethylene glycol (PEG) forms via homopolymerization of EO. Advanced distillation techniques (e.g., wiped-film evaporation) reduce PEG content to <0.5 wt%, meeting pharmaceutical-grade standards.

Recent Advances in Synthesis

Enzymatic Ethoxylation

Pilot-scale trials using lipase catalysts (e.g., Candida antarctica Lipase B) achieved 80% conversion at 60°C, reducing energy consumption by 40% compared to thermal methods. However, enzyme costs remain prohibitive for industrial adoption.

Telechelic Polymers

Terminating the ethoxylation with methyl chloride yields OP-(EO)ₙ-Cl, enabling further functionalization for drug delivery systems. This method requires anhydrous conditions and rigorous exclusion of moisture .

Q & A

Q. Table 1. Key Physicochemical Characterization Methods

ParameterMethodStandard/Reference
EO Unit Distribution1^1H-NMRASTM D4875
Polydispersity IndexGPC (THF, 1 mL/min)ISO 13885-1
Residual MonomersHeadspace GC-FIDEPA Method 8270
CMC DeterminationDu Noüy Ring TensiometryASTM D1331

Q. Table 2. Environmental Degradation Study Design

Study TypeExperimental SetupEndpoints
Aerobic BiodegradationOECD 301B, 28-day incubationCO2_2 evolution ≥60%
PhotolysisUV reactor (λ=254 nm, 25°C)Half-life (DT50_{50})
HydrolysisBuffered solutions (pH 4–9)First-order kinetics

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)
Reactant of Route 2
Reactant of Route 2
alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

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